molecular formula C16H20N4O B3018570 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097891-64-8

1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No. B3018570
CAS RN: 2097891-64-8
M. Wt: 284.363
InChI Key: ZYSXAIDFAQOVRG-UHFFFAOYSA-N
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Description

X-Ray Supramolecular Structure Analysis

The study presented in paper focuses on the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers. These isomers were synthesized through oxidative cyclization using copper acetate as a catalyst. The X-ray diffraction method was employed to establish the structures of the halogenated isomers, revealing that two of them crystallize in a triclinic system while another crystallizes in a monoclinic system. The positioning of the 1-phenyl ring is nearly perpendicular to the chromene-pyrazole ring system, which is consistent with the NMR shielding effects observed. The supramolecular architecture is characterized by hydrogen bonding and π-stacking interactions, with a specific stacking trend noted between the chromene and pyrazole rings.

Synthesis Analysis of Antiproliferative Agents

In paper , a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with 6-aminoimidazo[1,2-a]pyrazine as a key intermediate. One particular compound demonstrated cytostatic activity against a non-small cell lung cancer cell line. This compound induced a selective dose-dependent response and overexpression of the TP53 gene in a P53-mutant NSCLC-N6-L16 cell line, suggesting its potential for reactivating mutant p53 in this cancer type.

Chemical Reactions Analysis and Anti-CML Activity

The research in paper involved the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors. These compounds were evaluated for their activity against the human chronic myeloid leukemia (CML) cell line K562. The structure-activity relationship (SAR) analysis led to the identification of compounds with potent anti-CML activity and minimal cellular toxicity. One compound, in particular, showed significant biological activity and apoptosis induction in the K562 cell line, affecting the PI3K/Akt signaling pathway.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, they do provide insights into the properties of structurally related compounds. For instance, the X-ray diffraction data from paper can infer the potential crystalline nature and stability of similar urea derivatives. The synthesis process described in paper suggests that these compounds can be designed to interact with specific biological targets, indicating a degree of selectivity and potential bioactivity. Lastly, the SAR analysis from paper implies that minor structural changes can significantly impact the biological activity and toxicity of these compounds, which is crucial for their development as therapeutic agents.

Scientific Research Applications

Hydrogel Formation and Rheology Tuning

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator : A study by Lloyd and Steed (2011) demonstrated that derivatives similar to 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea could form hydrogels in various acids at pH 1–2. The rheology and morphology of these gels can be tuned by the identity of the anion present, offering a method to adjust the gels' physical properties, such as their elastic storage modulus. This finding is significant for the development of customizable materials for diverse applications ranging from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).

Anticancer Activity

1-Aryl-3-(2-chloroethyl) ureas as Potential Anticancer Agents : Research by Gaudreault et al. (1988) explored the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, demonstrating that certain derivatives could match the cytotoxicity levels of known anticancer drugs like chlorambucil. This underscores the potential of this compound derivatives in the development of new anticancer therapies (Gaudreault et al., 1988).

Synthesis and Antimicrobial Activity

Pyrazoles and Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, I. Synthesis and Antimicrobial Activity : Farghaly and El-kashef (2005) synthesized compounds using 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide, leading to derivatives that exhibited antibacterial and antifungal activities. This research highlights the versatility of pyrazole-derived compounds like this compound in generating new antimicrobial agents (Farghaly & El-kashef, 2005).

Cytokinin-like Activity and Plant Morphogenesis

Urea Derivatives on the Move Cytokinin-like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure

: Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives, including compounds structurally related to this compound, highlighting their extensive use in plant morphogenesis studies. These findings are crucial for agricultural sciences, particularly in enhancing crop yield and rooting efficiency (Ricci & Bertoletti, 2009).

Antiproliferative Agents Targeting P53 in NSCLC

Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines : A study by Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, revealing compounds with selective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. This work underscores the potential of this compound derivatives in targeting specific molecular pathways in cancer cells (Bazin et al., 2016).

Future Directions

Pyrazoles continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSXAIDFAQOVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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